molecular formula C9H10BrN B3211277 2-Bromo-6-cyclobutylpyridine CAS No. 1086381-53-4

2-Bromo-6-cyclobutylpyridine

Cat. No.: B3211277
CAS No.: 1086381-53-4
M. Wt: 212.09 g/mol
InChI Key: LWDQQQQGAOBPLG-UHFFFAOYSA-N
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Description

2-Bromo-6-cyclobutylpyridine is an organic compound with the molecular formula C9H10BrN It is a derivative of pyridine, where the bromine atom is substituted at the second position and a cyclobutyl group is attached at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-cyclobutylpyridine typically involves the bromination of 6-cyclobutylpyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the pyridine ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the second position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-cyclobutylpyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The bromine atom can be reduced to form 6-cyclobutylpyridine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides.

    Reduction: 6-Cyclobutylpyridine.

Scientific Research Applications

2-Bromo-6-cyclobutylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyclobutylpyridine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The cyclobutyl group may also play a role in modulating the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

    2-Bromo-6-methylpyridine: Similar structure but with a methyl group instead of a cyclobutyl group.

    2-Bromo-6-phenylpyridine: Contains a phenyl group at the sixth position.

    2-Chloro-6-cyclobutylpyridine: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 2-Bromo-6-cyclobutylpyridine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

IUPAC Name

2-bromo-6-cyclobutylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-9-6-2-5-8(11-9)7-3-1-4-7/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDQQQQGAOBPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A round bottom flask was charged with dry THF (50 mL), 2,6-dibromopyridine (3.00 g, 12.7 mmol), copper iodide (0.555 g, 2.91 mmol) and PdCl2(dppf):dichloromethane adduct (1.09 g, 1.33 mmol). The mixture was purged with argon for 10 minutes, and then cyclobutyl zinc bromide (0.5 M in THF, 30.4 mL, 15.2 mmol) was added and the mixture stirred at ambient temperature for 2 hours. The mixture was quenched with saturated ammonium chloride solution and extracted with EtOAc. The combined organic extracts were dried over sodium sulfate and concentrated under reduced pressure. Column chromatography (5% ethyl acetate/hexane) afforded 1.48 g (55%) of the title compound as an orange oil.
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
cyclobutyl zinc bromide
Quantity
30.4 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0.555 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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